molecular formula C11H14O3 B8669590 Methyl 3-(4-methylphenoxy)propanoate CAS No. 7497-92-9

Methyl 3-(4-methylphenoxy)propanoate

Cat. No.: B8669590
CAS No.: 7497-92-9
M. Wt: 194.23 g/mol
InChI Key: BVRVMPKPSNDZLA-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylphenoxy)propanoate is an ester derivative featuring a propanoate backbone with a 4-methylphenoxy substituent at the third carbon. The 4-methylphenoxy group introduces steric and electronic effects distinct from other derivatives, such as methoxy, nitro, or hydroxyl substituents, which influence reactivity, solubility, and biological interactions.

Properties

CAS No.

7497-92-9

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 3-(4-methylphenoxy)propanoate

InChI

InChI=1S/C11H14O3/c1-9-3-5-10(6-4-9)14-8-7-11(12)13-2/h3-6H,7-8H2,1-2H3

InChI Key

BVRVMPKPSNDZLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares Methyl 3-(4-methylphenoxy)propanoate with structurally related esters, highlighting substituent effects on melting points, synthesis yields, and applications:

Compound Name Substituent Melting Point (°C) Yield (%) Key Characteristics Source
This compound* 4-methylphenoxy Not reported - Electron-donating methyl group; potential enhanced stability (Inferred)
Methyl 3-(4-methylphenyl)propanoate (32) 4-methylphenyl 35–36 84 Direct aryl linkage (no oxygen); solid at room temperature
Methyl 3-(4-methoxyphenoxy)propanoate 4-methoxyphenoxy Not reported - Commercial availability (6 suppliers); methoxy group increases polarity
Methyl 3-(4-nitrophenyl)propanoate (42) 4-nitrophenyl 73–74 80 Electron-withdrawing nitro group; yellow crystalline solid
Methyl 3-(4-hydroxyphenyl)propanoate (64) 4-hydroxyphenyl Not reported - Key intermediate for benzylation reactions (e.g., compound 65 in )
Methyl 3-(4-trifluoromethylphenyl)propanoate 4-CF₃ Not reported - High electronegativity; potential use in agrochemicals

*Inferred properties based on analogs.

Key Observations:
  • Substituent Effects: Electron-donating groups (e.g., methyl, methoxy) generally enhance stability and may lower melting points compared to electron-withdrawing groups (e.g., nitro, trifluoromethyl) . Phenoxy vs.
  • Synthesis Efficiency: Methyl 3-(4-methylphenyl)propanoate (32) was synthesized in 84% yield, suggesting efficient routes for para-substituted arylpropanoates .

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